molecular formula C19H27N3O2 B4533667 4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide

Cat. No.: B4533667
M. Wt: 329.4 g/mol
InChI Key: CEZPPJUBSQHLRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Scientific Research Applications

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide is a compound with applications in gastrointestinal diagnostics and treatment of various types of vomiting and gastro-intestinal disorders. It is known for assisting radiological identification of lesions, facilitating duodenal intubation and small intestine biopsy, and easing emergency endoscopy in upper gastro-intestinal hemorrhage. Its effects include improved gastrointestinal motility and accelerated gastric emptying, which reflect in its impact on the absorption of other drugs. However, it shows no effect on gastric secretion. This compound's pharmacokinetic studies indicate rapid absorption and excretion, with a short half-life and only partial metabolism. Metoclopramide's therapeutic trials have demonstrated efficacy in controlling postoperative vomiting and nausea in Parkinsonian patients receiving levodopa, without compromising therapeutic efficacy of levodopa (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Parabens in Aquatic Environments

Parabens, including butyl paraben, are used as preservatives in foodstuffs, cosmetics, and pharmaceutical drugs. They have been studied for their occurrence, fate, and behavior in aquatic environments. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments due to continuous introduction into the environment (Haman, Dauchy, Rosin, & Munoz, 2015).

Synthetic Phenolic Antioxidants: Environmental Occurrence and Toxicity

Synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used in various industrial and commercial products to prevent oxidative reactions. SPAs have been detected in various environmental matrices and in humans. Toxicity studies suggest some SPAs may cause hepatic toxicity and have endocrine disrupting effects. Future studies should investigate the contamination and environmental behaviors of novel high molecular weight SPAs and their toxicity effects, especially on infants (Liu & Mabury, 2020).

Applications of tert-Butanesulfinamide in N-heterocycle Synthesis

Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, offering general access to structurally diverse N-heterocycles. These compounds represent the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of tert-butanesulfinamide in medicinal chemistry (Philip, Radhika, Saranya, & Anilkumar, 2020).

Properties

IUPAC Name

4-tert-butyl-N-(2-methoxyethyl)-N-[(1-methylpyrazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)17-8-6-16(7-9-17)18(23)22(10-11-24-5)14-15-12-20-21(4)13-15/h6-9,12-13H,10-11,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZPPJUBSQHLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCOC)CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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